S-(8-Sulfanylnaphthalen-1-yl) ethanethioate
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Overview
Description
S-(8-Sulfanylnaphthalen-1-yl) ethanethioate is a chemical compound characterized by the presence of a sulfanyl group attached to a naphthalene ring and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(8-Sulfanylnaphthalen-1-yl) ethanethioate typically involves the reaction of 8-mercaptonaphthalene with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
S-(8-Sulfanylnaphthalen-1-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethanethioate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanethioates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-(8-Sulfanylnaphthalen-1-yl) ethanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(8-Sulfanylnaphthalen-1-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(8-Sulfanylnaphthalen-1-yl) ethanethioate include:
- S-(2-Sulfanylethyl) ethanethioate
- S-(4-Butylsulfanyl)butyl ethanethioate
- Sodium ethanethiolate
Uniqueness
This compound is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties to the compound.
Properties
CAS No. |
59416-51-2 |
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Molecular Formula |
C12H10OS2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
S-(8-sulfanylnaphthalen-1-yl) ethanethioate |
InChI |
InChI=1S/C12H10OS2/c1-8(13)15-11-7-3-5-9-4-2-6-10(14)12(9)11/h2-7,14H,1H3 |
InChI Key |
NGTBTKZPGUOBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC2=C1C(=CC=C2)S |
Origin of Product |
United States |
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